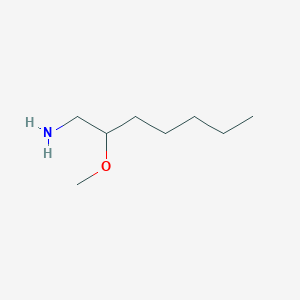
2-Methoxyheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyheptan-1-amine is an organic compound belonging to the class of amines It features a heptane chain with a methoxy group attached to the second carbon and an amine group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2-methoxyheptane. This reaction typically requires a strong base, such as sodium hydride, and is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the reduction of 2-methoxyheptan-1-nitrile using a reducing agent like lithium aluminum hydride. This reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the intermediate products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 2-methoxyheptan-1-nitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like ethanol to facilitate the dissolution of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-methoxyheptan-1-nitrile or 2-methoxyheptan-1-imine.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxyheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methoxyheptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, influencing the compound’s solubility and bioavailability. These interactions can modulate enzymatic activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyhexan-1-amine: Similar structure but with a shorter carbon chain.
2-Methoxyoctan-1-amine: Similar structure but with a longer carbon chain.
2-Ethoxyheptan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Methoxyheptan-1-amine is unique due to its specific combination of a methoxy group and a heptane chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
2-methoxyheptan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-6-8(7-9)10-2/h8H,3-7,9H2,1-2H3 |
Clave InChI |
WMAGUWIAHCROKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



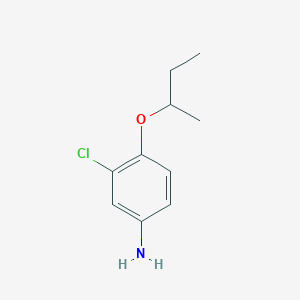
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)

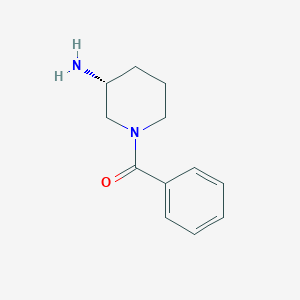
![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
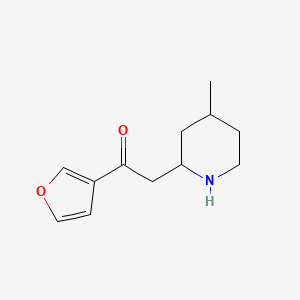
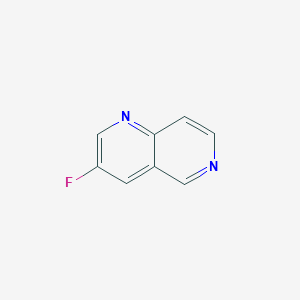
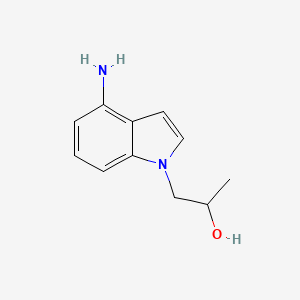
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
